2-(Piperidin-1-ylsulfonyl)benzonitrile
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Overview
Description
The compound "2-(Piperidin-1-ylsulfonyl)benzonitrile" is not directly mentioned in the provided papers. However, the papers do discuss various piperidine derivatives and their synthesis, which can provide insights into the general class of compounds that "this compound" belongs to. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it is a common structural motif in many pharmaceuticals due to its basicity and ability to participate in hydrogen bonding .
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step reactions, starting from piperidine or its precursors. For instance, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) involved the use of a rigid analogue and an indanone moiety . Another example is the use of 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride to activate thioglycosides . The synthesis of 2,5,6-trisubstituted piperidines was achieved through aza-Achmatowicz oxidation and subsequent nucleophilic addition . These methods highlight the versatility of piperidine chemistry and the potential approaches that could be applied to synthesize "this compound".
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often characterized by spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol showed that the piperidine ring adopts a chair conformation, which is typical for saturated six-membered heterocycles . Similarly, the structure of 1-(4-chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was determined by X-ray crystallography, revealing a distorted tetrahedral geometry around the sulfur atom . These findings are relevant for understanding the conformational preferences and geometries of piperidine derivatives, including "this compound".
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the presence of substituents on the piperidine ring can affect its basicity, solubility, and overall reactivity . The antibacterial activities of 2-piperidin-4-yl-benzimidazoles suggest that piperidine derivatives can have significant biological properties, which may also be true for "this compound" . The crystallographic studies provide information on the solid-state properties of these compounds, which can be important for their formulation and stability .
Scientific Research Applications
Anti-inflammatory and Antioxidant Properties
A study explored the use of thiosemicarbazones (TSCs) incorporated into a diaryl ether framework for their anti-inflammatory effects. Among these, a compound with a 4-(piperidin-1-ylsulfonyl)phenyl group exhibited potent and selective COX-1 inhibition, suggesting its potential as an orally bioavailable anti-inflammatory and antioxidant agent (Altıntop et al., 2022).
Antimicrobial Properties
Research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showed these compounds possess moderate to significant antibacterial activity, indicating the potential of such structures in antimicrobial applications (Khalid et al., 2016).
Pharmaceutical Application
A variant, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, was identified as a high-affinity antagonist for κ-opioid receptors, with potential implications for the treatment of depression and addiction disorders (Grimwood et al., 2011).
Structural and Theoretical Studies
The compound [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was synthesized and characterized. Studies included X-ray diffraction, Hirshfeld surface analysis, and theoretical calculations, providing insights into its molecular structure and properties (Karthik et al., 2021).
Potential in Treating HCV Infection
A derivative, 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile, was identified as a potent inhibitor against HCV, showcasing its potential in antiviral therapies (Jiang et al., 2020).
Anticancer Potential
The study on sulfonamide-derived isatins, which includes a compound with a piperidin-1-ylsulfonyl group, demonstrated significant cytotoxicity against hepatic cancer cell lines, along with molecular docking confirmation of its interaction with cancer markers (Eldeeb et al., 2022).
Safety and Hazards
properties
IUPAC Name |
2-piperidin-1-ylsulfonylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c13-10-11-6-2-3-7-12(11)17(15,16)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIANLCKGMVFKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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